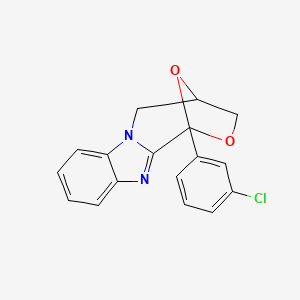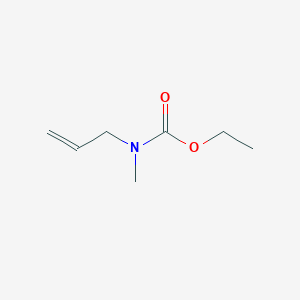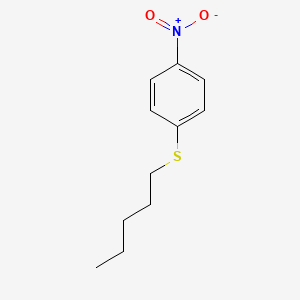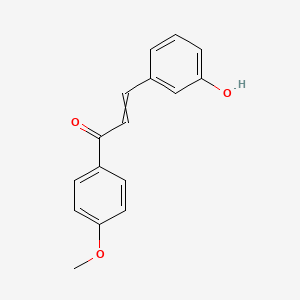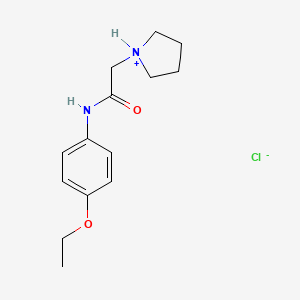
2-Heptyl-2,5-dihydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyl-2,5-dihydrofuran is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring that is partially saturated, with a heptyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2,5-dihydrofuran typically involves the reaction of 2,3-dihydrofuran with 1-iodoheptane in the presence of a strong base such as tert-butyllithium. The reaction is carried out in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (argon) and at low temperatures (-78°C) to ensure the stability of the intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl-2,5-dihydrofuran can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of fully saturated furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the heptyl chain.
Common Reagents and Conditions:
Oxidation: Chromic acid or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated furan derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-Heptyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-Heptyl-2,5-dihydrofuran involves its interaction with various molecular targets. The furan ring can participate in electron-donating or electron-withdrawing interactions, influencing the reactivity of the compound. The heptyl chain provides hydrophobic interactions, which can affect the compound’s solubility and binding affinity to biological targets.
Comparison with Similar Compounds
2,5-Dihydrofuran: Lacks the heptyl group, making it less hydrophobic.
2-Heptyl-4,5-dihydrofuran: Similar structure but different positioning of the double bond.
2,5-Dimethoxy-2,5-dihydrofuran: Contains methoxy groups instead of a heptyl chain, altering its chemical properties.
Properties
CAS No. |
74306-23-3 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-heptyl-2,5-dihydrofuran |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-8-11-9-7-10-12-11/h7,9,11H,2-6,8,10H2,1H3 |
InChI Key |
MOXBDBXDKFGQMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C=CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


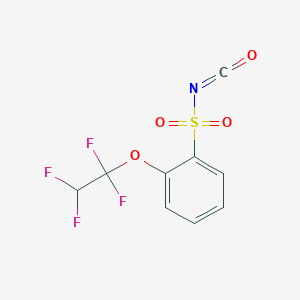
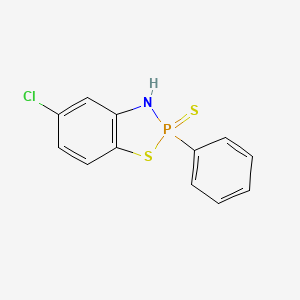

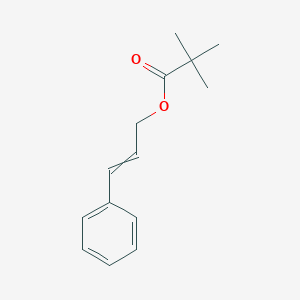
![Trimethylsilyl {[(trimethylsilyl)oxy]sulfonyl}acetate](/img/structure/B14438981.png)
![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
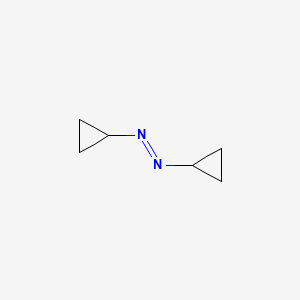
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
